molecular formula C9H19NO3 B3188288 Nonyl nitrate CAS No. 20633-13-0

Nonyl nitrate

Cat. No.: B3188288
CAS No.: 20633-13-0
M. Wt: 189.25 g/mol
InChI Key: CMNNRVWVNGXINV-UHFFFAOYSA-N
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Description

Nonyl nitrate is an organic nitrate ester with the chemical formula C9H19NO3 and a molecular weight of 189.25 g/mol . Its CAS registry number is 20633-13-0 . As a class, organic nitrate esters are known to act as prodrugs for nitric oxide (NO), a key signaling molecule in biological systems . These compounds are typically metabolized to release NO, which then activates soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent downstream effects such as vascular smooth muscle relaxation . While specific pharmacological or toxicological studies on this compound itself are limited in the public scientific literature, its structure suggests potential utility as a research chemical for studying the biochemistry of nitric oxide donation and the stability of lipophilic nitrate esters. Researchers may investigate its properties and behavior in various in vitro experimental models. This product is intended for chemical or biological research applications only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNNRVWVNGXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174664
Record name Nonyl nitrate
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Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-13-0
Record name Nonyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl nitrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl nitrate
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Synthetic Methodologies and Reaction Chemistry of Nonyl Nitrate

Established Synthetic Pathways for Nonyl Nitrate (B79036) Formation

The creation of nonyl nitrate is primarily achieved through the esterification of its corresponding alcohol, nonan-1-ol. While traditional methods are well-established, newer approaches are being explored to improve efficiency and environmental compatibility.

Esterification Reactions Utilizing Nitric Acid and Derivatives

The most common method for synthesizing alkyl nitrates, including this compound, is the direct esterification of the parent alcohol with nitric acid. wikipedia.orgdtic.mil This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid. youtube.com The mixture of concentrated nitric and sulfuric acids is often referred to as "mixed acid." wikipedia.orgmasterorganicchemistry.com

The role of sulfuric acid is to protonate the nitric acid, which facilitates the elimination of a water molecule to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction. youtube.commasterorganicchemistry.combyjus.com The alcohol, acting as a nucleophile, then attacks the nitronium ion.

Table 1: Typical Reaction Parameters for Esterification of Alcohols
ParameterTypical ConditionPurposeReference
ReactantsAlcohol (e.g., Nonan-1-ol), Concentrated Nitric AcidProvides the alkyl group and the nitrate group for the ester. youtube.com
CatalystConcentrated Sulfuric AcidPromotes the formation of the nitronium ion electrophile. youtube.commasterorganicchemistry.com
TemperatureControlled, often low temperaturesTo manage the exothermic nature of the reaction and prevent over-oxidation or decomposition. dtic.mil
MediumThe acid mixture itself often serves as the medium.Facilitates interaction between reactants. wikipedia.org

Exploration of Alternative Synthetic Approaches and Green Chemistry Considerations

Concerns over the hazardous nature of strong, corrosive acids and the generation of acidic waste have spurred research into alternative synthetic routes. nih.govlsbu.ac.uk These methods often employ different nitrating agents or catalytic systems under milder conditions.

Alternative nitrating agents include:

N,6-dinitrosaccharin: This bench-stable reagent, when used with a Lewis acid catalyst like magnesium triflate, allows for the mild and selective O-nitration of alcohols with broad functional group tolerance. nih.gov

Dinitrogen Pentoxide (N₂O₅): This reagent can be used in nitrodesilylation reactions, where a silyl ether is converted to a nitrate ester, avoiding the production of strong acids. lsbu.ac.uk

Modified Appel Reaction: Alcohols can be converted to alkyl nitrates using a combination of trichloroisocyanuric acid (TCCA), triphenylphosphine (PPh₃), and silver nitrate (AgNO₃). researchgate.net

From a green chemistry perspective, water-based synthesis offers a safer alternative to traditional methods that use hazardous organic solvents. echemi.com Using water as a reaction medium can reduce toxic waste and minimize risks associated with fire or inhalation. echemi.com Additionally, the development of recyclable nitrating reagents, such as those based on succinimide and saccharin scaffolds, aligns with green chemistry principles by reducing waste. nih.gov

Table 2: Comparison of Alternative Synthetic Methods for Alkyl Nitrates
MethodReagentsKey AdvantagesReference
Lewis Acid CatalysisAlcohol, N,6-dinitrosaccharin, Magnesium triflateMild conditions, high selectivity, broad functional group tolerance. nih.gov
NitrodesilylationSilyl ether, Dinitrogen pentoxide (N₂O₅)Clean reaction, avoids liberation of strong acids. lsbu.ac.uk
Modified Appel ReactionAlcohol, TCCA, PPh₃, AgNO₃Mild and neutral conditions for converting alcohols. researchgate.net
Water-Based SynthesisAlcohol, Nitric Acid, WaterReduced toxic waste and hazards, easier handling. echemi.com

Mechanistic Investigations of Nitration Reactions

Understanding the mechanism of nitrate ester formation is crucial for optimizing reaction conditions and improving yields. The central feature of the reaction between an alcohol and nitric acid is the generation of a potent electrophile that the alcohol can attack.

Studies on Nitronium Ion Intermediates and Reaction Kinetics

In the classic "mixed acid" system, the reaction begins with the protonation of nitric acid by the stronger sulfuric acid. This protonated nitric acid then loses a water molecule to form the nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com This species is a powerful electrophile. byjus.com

The mechanism proceeds as follows:

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack: The alcohol (nonan-1-ol), with its lone pair of electrons on the oxygen atom, acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitronium ion. youtube.com This forms a protonated alkyl nitrate intermediate (a nitrooxonium ion). nih.gov

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the oxygen atom, yielding the final this compound ester and regenerating the acid catalyst. youtube.combyjus.com

Recent mechanistic studies using Density Functional Theory (DFT) on the O-nitration of alcohols have provided deeper insights, confirming the dual role of Lewis acid catalysts in activating both the nitrating reagent and the alcohol substrate. nih.gov These studies also support the formation of the nitrooxonium ion intermediate. nih.gov The kinetics of related reactions, such as O-nitrosation to form alkyl nitrites, have been studied and can be zero-order in alcohol concentration, suggesting that the formation of the active electrophile (like NO⁺) is the rate-limiting step under certain conditions. rsc.orgdur.ac.uk

Influence of Reaction Conditions on Product Selectivity and Yield

The outcome of the nitration of nonan-1-ol is highly dependent on the specific conditions under which the reaction is performed. Careful control of these parameters is necessary to maximize the yield of this compound and minimize the formation of undesirable by-products.

Acid Composition: The ratio of sulfuric acid to nitric acid is critical. A sufficient concentration of sulfuric acid is needed to ensure the complete generation of the nitronium ion, which drives the reaction forward. masterorganicchemistry.com

Temperature: Nitration reactions are typically exothermic. dtic.mil Without strict temperature control, the reaction can lead to thermal runaway, causing decomposition of the product and the formation of oxidized by-products. Lower temperatures generally favor higher yields of the desired nitrate ester.

Choice of Nitrating Agent: As discussed in section 2.1.2, alternative nitrating agents can offer greater selectivity and tolerance for other functional groups within the substrate molecule, leading to higher yields of the specific nitrate ester under milder conditions. nih.govnih.gov

Table 3: Influence of Reaction Conditions on this compound Synthesis
ConditionEffect on ReactionReference
Increasing TemperatureIncreases reaction rate but can also increase risk of decomposition and side reactions. dtic.mil
High H₂SO₄:HNO₃ RatioPromotes formation of the nitronium ion (NO₂⁺), increasing reaction rate. masterorganicchemistry.com
Presence of WaterInhibits formation of the nitronium ion, reducing yield. lsbu.ac.uk
Use of Mild Nitrating Agents (e.g., N,6-dinitrosaccharin)Allows for higher selectivity and tolerance of other functional groups. nih.gov

Reactivity and Transformation Pathways of this compound

Once formed, this compound can undergo several chemical transformations. Its reactivity is primarily centered on the nitrate ester group.

One of the most significant reactions is hydrolysis , where the ester bond is cleaved by water to regenerate the alcohol (nonan-1-ol) and nitric acid. This reaction can occur under acidic, neutral, or basic conditions. helsinki.fi The hydrolysis of alkyl nitrates is an important process in atmospheric chemistry, where it can act as a permanent sink for nitrogen oxide radicals (NOx). helsinki.fi Computational studies have shown that basic hydrolysis, involving the reaction with a hydroxide ion (OH⁻), is typically the most kinetically and thermodynamically favorable pathway. helsinki.fi

This compound can also be involved in radical reactions . The nitrate radical (•NO₃) is a reactive species that can participate in hydrogen atom abstraction or addition to double bonds. researchgate.net The reactivity of the nitrate radical with alcohols typically involves the abstraction of a hydrogen atom from the alpha-hydroxy position. researchgate.net Such reactions can initiate degradation pathways for this compound in various environments.

In biological systems, organic nitrates can be transformed by enzymes. For example, glutathione-organic nitrate reductase can metabolize nitrate esters, leading to the formation of nitrites and other products. nih.gov

Hydrolytic Stability and Decomposition Mechanisms

The hydrolytic stability of alkyl nitrates like this compound is a critical factor in their environmental persistence and chemical behavior in aqueous environments. Hydrolysis of alkyl nitrates can proceed through neutral, acid-catalyzed, and base-catalyzed pathways, ultimately leading to the formation of an alcohol (nonyl alcohol) and nitric acid. helsinki.fihelsinki.fi

Base-catalyzed hydrolysis is generally the most kinetically and thermodynamically favorable pathway for unfunctionalized alkyl nitrates. helsinki.fihelsinki.fi The reaction proceeds via a nucleophilic attack by a hydroxide ion on either the alpha-carbon of the alkyl group (SN2 reaction) or the nitrogen atom of the nitrate group. Studies on various glyceryl nitrate esters have shown that the hydrolysis follows second-order kinetics. dtic.mil For primary alkyl nitrates such as this compound, the presence of alkyl substituents has a stabilizing effect due to their electron-donating inductive properties, which can retard the rate of hydrolysis compared to smaller or more electron-withdrawing substituted esters. dtic.mil

Acid-catalyzed hydrolysis also contributes to the decomposition of organic nitrates, with reaction rates showing a positive correlation with increasing solution acidity. copernicus.org This pathway is particularly relevant in acidic atmospheric aerosols. copernicus.org The mechanism can involve protonation of the nitrate ester followed by nucleophilic attack by water.

Hydrolysis ConditionPrimary MechanismInfluencing FactorsExpected Products
Basic (Alkaline) Nucleophilic substitution (SN2) at α-carbon or attack at NitrogenpH, Temperature, Steric hindrance, Electronic effects of substituents dtic.milNonyl alcohol, Nitrate ion
Acidic Protonation followed by nucleophilic attack by waterpH, TemperatureNonyl alcohol, Nitric acid
Neutral Slow reaction with waterTemperatureNonyl alcohol, Nitric acid

This table summarizes the general hydrolysis mechanisms for primary alkyl nitrates, applicable to this compound.

Oxidative and Reductive Transformations

The nitrogen atom in the nitrate ester group of this compound is in its highest oxidation state (+5), making the compound susceptible to reduction while being relatively resistant to further oxidation.

Reductive Transformations: The reduction of nitrate esters typically results in the cleavage of the O-NO2 bond to regenerate the parent alcohol. This transformation can be achieved using various reducing agents. While specific studies on this compound are not prevalent, general reactions for alkyl nitrates involve reagents like lithium aluminum hydride, which can quantitatively convert them back to the corresponding alcohol. In biological systems, the reduction of nitrate to nitrite (B80452) is a key step in the nitrogen cycle, often mediated by enzymes like nitrate reductase. mdpi.com

Oxidative Transformations: Given the high oxidation state of nitrogen, the this compound molecule is not readily oxidized at the nitrate group. The nonyl alkyl chain, however, could undergo oxidation under harsh conditions, but this is generally less favorable than reactions involving the nitrate ester functionality. The nitrate group itself can act as an oxidant, particularly at elevated temperatures or in the presence of easily oxidizable substances, where it can be a source of reactive nitrogen species. mometrix.com Reactive nitrogen species derived from nitric oxide, such as peroxynitrite and nitrogen dioxide, are known to react with organic molecules to yield nitrated oxidation products, though this involves the oxidation of other substrates rather than the nitrate ester itself. nih.gov

Thermal Decomposition and Pyrolysis Studies

The thermal stability of nitrate esters is a critical aspect, particularly for applications where they might be exposed to high temperatures. The primary and rate-determining step in the thermal decomposition of most simple alkyl nitrates is the homolytic cleavage of the weak oxygen-nitrogen bond (RO-NO2). uri.edu

This initial cleavage results in the formation of a nonyloxy radical (C9H19O•) and a nitrogen dioxide molecule (NO2).

C9H19O–NO2 → C9H19O• + •NO2

The subsequent fate of the highly reactive nonyloxy radical determines the final product distribution. This radical can undergo several reaction pathways:

Hydrogen Abstraction: The nonyloxy radical can abstract a hydrogen atom from another molecule to form nonyl alcohol.

β-Scission: The radical can undergo cleavage of a carbon-carbon bond at the beta position, leading to the formation of smaller alkyl radicals and aldehydes. For the nonyloxy radical, this would lead to an octyl radical and formaldehyde.

Reaction with NO2: The radical can recombine with nitrogen dioxide, which is a reversible process, or react further.

The table below outlines the expected products from the thermal decomposition of n-pentanol nitrate, which serves as a representative model for a primary alkyl nitrate like this compound. uri.edu

Precursor CompoundMajor Decomposition ProductsProposed Intermediate
n-Pentanol Nitraten-Pentanol, n-Butanen-Pentoxy radical

Data based on the decomposition of a representative primary nitrate ester in a hydrogen-donating solvent. uri.edu

Pyrolysis studies of various nitrate esters have confirmed that the decomposition pathways are complex and can be influenced by the structure of the alkyl group. For primary nitrates, the stability of the resulting alkyl radical after potential β-scission plays a significant role in the product distribution. uri.edu

Derivatization Strategies and Synthesis of Related Organic Nitrates

Derivatization Strategies: Derivatization is often employed to enhance the analytical detection of compounds. For nitrates, a common strategy involves converting the nitrate or nitrite ion (often after hydrolysis of the ester) into a derivative suitable for gas chromatography-mass spectrometry (GC-MS). A widely used reagent for this purpose is pentafluorobenzyl bromide (PFB-Br). researchgate.netnih.gov The reaction converts the nitrate anion into its pentafluorobenzyl ester (PFB-ONO2), which is volatile and can be readily analyzed by GC-MS. nih.govresearchgate.net This method allows for sensitive and accurate quantification. nih.gov

The derivatization reaction is as follows: NO3⁻ + C6F5CH2Br → C6F5CH2ONO2 + Br⁻

This technique is valuable for measuring nitrate in various biological and environmental samples and can be applied to quantify this compound after appropriate sample preparation (i.e., hydrolysis to release the nitrate ion). researchgate.netnih.govnih.govresearchgate.net

Synthesis of Related Organic Nitrates: The synthesis of organic nitrates related to this compound can be achieved by modifying the alkyl backbone or by applying similar nitration methodologies to different long-chain alcohols. General methods for preparing alkyl nitrates include:

Esterification of Alcohols: The direct reaction of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, is a common method. google.com

From Alkyl Halides: Nucleophilic substitution of an alkyl halide (e.g., 1-bromononane) with a nitrate salt, such as silver nitrate, can yield the corresponding alkyl nitrate.

From Alkyl Nitrites: Alkyl nitrites can be oxidized to alkyl nitrates using reagents like dinitrogen pentoxide. google.com This method provides an alternative route that avoids strongly acidic conditions. google.com

By applying these synthetic strategies to modified long-chain alcohols (e.g., branched-chain, unsaturated, or functionalized C9 alcohols), a variety of related organic nitrates can be synthesized for further study and application.

Advanced Analytical and Spectroscopic Characterization in Nonyl Nitrate Research

Vibrational Spectroscopy (FTIR, Raman) and UV-Vis Spectroscopy

Spectroscopic methods are indispensable tools for identifying functional groups and elucidating molecular structures. For nonyl nitrate (B79036), techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules, offering a molecular fingerprint. The nitrate ester group (-O-NO₂) in nonyl nitrate is expected to exhibit characteristic absorption or scattering bands. Research on alkyl nitrates, in general, indicates that the NO₂ symmetric stretch is typically observed around 1280 cm⁻¹, while the asymmetric stretch can appear in a lower frequency region researchgate.net. Studies on related alkyl nitrates like isopropyl and isobutyl nitrate have assigned vibrational transitions using computational methods, correlating spectral data with molecular structure. These studies highlight that the frequency of the NO₂ symmetric stretch remains relatively stable, while the asymmetric stretch can shift with structural variations in the alkyl chain researchgate.netnih.gov. Raman spectroscopy, in particular, can also provide spatial distribution information through spectral mapping, making it useful for analyzing this compound within complex matrices researchgate.net.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Organic nitrates, including this compound, can exhibit absorption due to the nitrate functional group. While specific UV-Vis data for this compound is less frequently detailed in general literature compared to vibrational spectroscopy, studies on nitrate determination in water often utilize UV-Vis spectrophotometry. These methods typically involve measuring absorbance at wavelengths around 200-220 nm, where nitrate ions absorb iwaponline.comacs.orgresearchgate.nettandfonline.com. The presence of dissolved organic matter can interfere with these measurements, necessitating correction strategies, such as a two-wavelength approach (e.g., measuring at 220 nm and 275 nm) to account for organic matter absorbance iwaponline.comacs.orgtandfonline.com.

Development and Validation of Quantitative Analytical Methods for Research Applications

Accurate and reliable quantification of this compound is crucial for various research endeavors, from environmental monitoring to chemical process studies. This involves developing robust analytical methods and rigorously validating their performance.

Method Validation Parameters: Selectivity, Sensitivity, Accuracy, Precision

The validation of analytical methods for this compound relies on established parameters that ensure the reliability of the quantitative data obtained.

Selectivity: This parameter ensures that the method can accurately measure this compound in the presence of other compounds that might be present in the sample matrix. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for their high selectivity, allowing for the separation and identification of individual compounds based on their retention times and mass spectra helsinki.firsc.orgcopernicus.org.

Sensitivity: Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the lowest concentration of this compound that can be reliably detected and quantified, respectively. Methods like GC-TOFMS have been used for trace analysis, identifying compounds like this compound ester rsc.org.

Accuracy: Accuracy refers to how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of this compound is spiked into a sample matrix, and the percentage of the spiked amount recovered by the analytical method is determined tandfonline.com.

Precision: Precision describes the reproducibility of measurements. It is typically evaluated by analyzing replicate samples and assessing the variability of the results, often expressed as relative standard deviation (RSD). For instance, a precision of 1.14% has been reported for a UV-based nitrate determination method, indicating high reproducibility tandfonline.com.

Sample Preparation Techniques for Diverse Research Matrices

The effective analysis of this compound often necessitates appropriate sample preparation techniques tailored to the specific research matrix.

Gas Chromatography (GC) and GC-MS: For volatile samples or samples from which volatile organic compounds (VOCs) are extracted, techniques like Headspace Solid-Phase Microextraction (HS-SPME) are commonly used. This method is solvent-free, easy, and fast, allowing for the sampling and analysis of VOCs. The choice of SPME fiber coating can influence selectivity and sensitivity for specific VOCs, including this compound helsinki.fi. Dilution in a solvent like hexane (B92381) is another straightforward sample preparation step for GC-MS analysis helsinki.fi.

Atmospheric Aerosols: In atmospheric research, characterizing alkyl nitrates like this compound in particulate matter (PM₂.₅) requires specialized methods. Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has been employed for the determination of n-alkyl nitrates in PM₂.₅ samples, with concentrations measured in the range of 9.67–2730 pg/m³ copernicus.org.

Radiolysis Studies: In studies investigating the degradation of compounds under irradiation, techniques like GC-TOFMS are used for trace analysis of products, including this compound ester rsc.org. NMR spectroscopy, particularly ¹H-NMR, has also been found to be uniquely suited for the analysis of such systems, allowing for quantitative trace analysis rsc.org.

Environmental Chemistry and Fate of Nonyl Nitrate

Occurrence, Distribution, and Transport in Environmental Compartments

The distribution of nonyl nitrate (B79036) in the environment is a function of its release sources, its volatility, and its solubility. While specific data on nonyl nitrate is limited, the behavior of the broader class of alkyl nitrates provides a framework for understanding its environmental partitioning.

Organic nitrates are recognized as secondary species in the atmosphere, formed from the chemical reactions of NOx and VOCs. copernicus.org Their atmospheric chemistry plays a crucial role in the concentrations of key atmospheric oxidants such as ozone (O3), the hydroxyl radical (•OH), and the nitrate radical (NO3•). copernicus.org Due to their longer atmospheric lifetimes compared to NOx, organic nitrates can be transported over long distances, moving from polluted source regions to more remote areas. copernicus.org

The modeling of atmospheric transport for these compounds is complex, involving factors like emissions, chemical transformations, and deposition. copernicus.org Advanced chemical transport models, such as the Weather Research and Forecasting (WRF) model coupled with Chemistry (WRF-Chem), are used to simulate the role of organic nitrates in atmospheric chemistry. noaa.gov These models incorporate detailed gas-phase chemical mechanisms to represent the production and removal of important individual organic nitrates. noaa.gov Temporal analysis using such models has highlighted a significant contribution of NO3-derived organic nitrates to the atmospheric composition, even during daylight hours. bris.ac.uk Studies have shown that nighttime concentrations of NO3-derived organic nitrates can be three times higher than daytime levels. bris.ac.uk

The lifetime of the total organic nitrate pool is a key factor in its transport. Modeling studies suggest a daytime lifetime of total organic nitrates with respect to all loss mechanisms to be approximately 2.6 hours. noaa.gov However, the lifetimes of individual compounds within this class can vary, with first-generation organic nitrates having a lifetime of about 2 hours, compared to 3.2 hours for secondary nitrates formed from their subsequent oxidation. noaa.gov

Information specifically detailing the presence of this compound in aquatic and terrestrial systems is not widely available. However, the behavior of related compounds, such as inorganic nitrate and nonylphenol, can provide insights into its likely distribution.

Inorganic nitrate (NO3-) is a common contaminant in both surface water and groundwater. who.intnih.gov Its primary sources include agricultural runoff from fertilizers, wastewater disposal, and the oxidation of nitrogenous waste products. who.intepa.gov Unlike compounds that bind strongly to soil, nitrate is highly soluble in water and does not readily adsorb to soil particles, allowing it to be easily transported with groundwater and surface runoff. ca.gov

Conversely, the nonyl group of this compound suggests that it will exhibit some properties similar to other long-chain nonyl-substituted compounds like nonylphenol. Nonylphenol is found in aquatic environments, with concentrations varying from nanograms per liter to milligrams per liter in surface waters. nih.gov It tends to accumulate in sediment at higher concentrations than in the overlying water column. nih.gov In soil, nonylphenol concentrations typically decrease with depth, indicating limited leaching, which suggests it sorbs to soil particles. nih.gov

Given its structure, this compound is expected to have a dual nature. The long alkyl chain would confer hydrophobic properties, likely causing it to partition into organic matter in soil and sediment, while the polar nitrate group would provide some degree of water solubility. Its ultimate fate in these systems would depend on the balance of these properties and its susceptibility to biodegradation under different redox conditions.

Atmospheric Chemistry and Photochemical Degradation Pathways

The atmospheric lifetime and chemical evolution of this compound are primarily governed by its reactions with key atmospheric oxidants and its susceptibility to photolysis.

Alkyl nitrates are removed from the atmosphere through reactions with the primary daytime oxidant, the hydroxyl radical (•OH), and the primary nighttime oxidant, the nitrate radical (NO3).

The reaction with the OH radical proceeds via hydrogen atom abstraction from a C-H bond on the alkyl chain. The rate of this reaction is influenced by the deactivating effect of the nitrate group on adjacent carbon atoms. copernicus.org

The nitrate radical (NO3) is a strong oxidant that reacts with a wide variety of VOCs. nih.gov The reaction of NO3 with saturated alkanes, which is the parent class for this compound, occurs through hydrogen abstraction. These reactions are a key nighttime loss process for many organic compounds. nih.gov While the reaction rate constant for this compound specifically is not available, data for other organic compounds provide context for its likely reactivity. For instance, the reaction rates of the NO3 radical with various ethers and alcohols have been measured. rsc.org

The reaction of this compound with ozone (O3) is expected to be negligible, as ozone does not react significantly with saturated alkanes under atmospheric conditions.

Gas-Phase Reaction Rate Constants of Selected Organic Compounds with the NO3 Radical at 298 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
Diethyl ether3.1 x 10⁻¹⁵ rsc.org
Di-n-propyl ether4.9 x 10⁻¹⁵ rsc.org
Diisopropyl ether4.0 x 10⁻¹⁵ rsc.org
Ethyl tert-butyl ether4.5 x 10⁻¹⁵ rsc.org
Methacrolein3.3 x 10⁻¹⁵ rsc.org
3-Chloropropene5.8 x 10⁻¹⁶ rsc.org

The photolysis of alkyl nitrates (R-ONO2) is an important atmospheric removal process. It involves the absorption of a photon, leading to the cleavage of the weak O-NO2 bond to yield an alkoxy radical (RO•) and nitrogen dioxide (NO2).

R-ONO2 + hν → RO• + NO2

The rate of photolysis is dependent on the compound's absorption cross-section, the solar actinic flux, and the quantum yield of the reaction. The quantum yield represents the probability that the absorption of a photon will lead to dissociation.

While specific photolysis data for this compound are not available, studies on other organic nitrates, such as peroxyacetyl nitrate (PAN), provide valuable insights. The quantum yield for the production of the nitrate radical from PAN photolysis between 289 and 312 nm was found to be approximately 0.30. nih.gov Theoretical studies suggest that for compounds with the -OONO2 chromophore, photodissociation occurs via excitation to predissociative electronic states followed by energy redistribution, rather than direct dissociation. nih.gov Recent studies have also found that the photolysis of nitrate in the particulate phase can be significantly faster than in bulk aqueous solutions. rsc.org

It is important to distinguish the photolysis of organic nitrates from that of the inorganic nitrate ion (NO3-). The photolysis of aqueous nitrate produces different sets of products, including nitrogen dioxide (NO2) and hydroxyl radical (•OH), or nitrite (B80452) (NO2-) and an oxygen atom (O(3P)). nih.govresearchgate.net The quantum yield for nitrite production from aqueous nitrate photolysis at 313 nm has been measured at approximately 1.1%, indicating it is a more significant pathway than previously thought. nih.gov

Organic nitrates are a significant component of secondary organic aerosol (SOA), which has important impacts on climate and air quality. nih.gov They can constitute a substantial fraction of SOA, with estimates ranging from 5% to 44%. nih.gov Particulate organic nitrates (pON) are formed when volatile organic compounds are oxidized in the atmosphere to produce semi-volatile or low-volatility organic nitrate products that can then partition from the gas phase to the aerosol phase.

The formation of pON is often linked to the nighttime oxidation of VOCs by the nitrate radical (NO3). borenv.netresearchgate.net For example, the reaction of NO3 with biogenic VOCs like monoterpenes is a dominant pathway for pON formation in certain environments. researchgate.net Studies on the ozonolysis of α-pinene have shown that organic nitrates can account for up to 40% of the SOA mass during the initial particle formation stage. nih.gov

The oxidation of nonane, the parent hydrocarbon of this compound, in the presence of NOx can lead to the formation of gas-phase this compound. Due to its relatively long carbon chain, this compound itself may have low enough volatility to partition to the aerosol phase. Furthermore, subsequent oxidation reactions of the this compound molecule can introduce additional functional groups (e.g., hydroxyl, carbonyl), further decreasing its volatility and enhancing its contribution to SOA formation and growth. nih.gov The chemical composition of SOA can be complex, with studies showing that dimeric organic nitrates can be major products in some systems. copernicus.org

Abiotic Degradation in Aquatic and Terrestrial Environments

Hydrolysis Kinetics and Mechanisms

No specific studies detailing the hydrolysis kinetics or mechanisms of this compound in aquatic or terrestrial environments were identified.

Research on other unfunctionalized alkyl nitrates, primarily short-chain variants like methyl, ethyl, and propyl nitrate, has been conducted in the context of atmospheric chemistry, particularly in aqueous aerosols. acs.orghelsinki.fifigshare.com These studies propose mechanisms for acid-catalyzed, neutral, and base-catalyzed hydrolysis. acs.orghelsinki.fi The general assumption is that hydrolysis leads to the production of the corresponding alcohol (in this case, nonanol) and nitric acid. acs.org One computational study suggests that for short-chain alkyl nitrates, basic hydrolysis is the most kinetically and thermodynamically favorable pathway. acs.orghelsinki.fifigshare.com However, the reaction rates and dominant mechanisms can be influenced by the structure of the alkyl group. nih.gov Without empirical data for this compound, it is impossible to extrapolate these findings with scientific certainty.

Sorption and Leaching Behavior in Soil and Sediment Matrices

There is no available research on the sorption and leaching behavior of this compound in soil and sediment. Studies that would determine key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound have not been published.

Biotic Transformation and Biodegradation Pathways

Microbial Degradation Mechanisms and Identification of Metabolites

No studies have been identified that investigate the microbial degradation of this compound. Consequently, there is no information on the specific enzymatic pathways involved, the rates of degradation, or the identity of any resulting metabolites. While there is extensive research on the biodegradation of nonylphenol under various conditions, including nitrate-reducing anaerobic environments, this information is not applicable to this compound due to the fundamental differences in their chemical structures. nih.govnih.govresearchgate.net Similarly, research into the biodegradation of other nitrate esters, such as nitroglycerin, involves different enzymatic systems and pathways that cannot be directly correlated to this compound. dtic.mil

Role of Specific Microbial Communities and Environmental Factors in Biodegradation

As no biodegradation studies for this compound have been published, there is no information regarding specific microbial communities capable of its degradation. Research has identified bacterial genera such as Pseudomonas, Bacillus, and Corynebacterium as being capable of degrading inorganic nitrate or other nitrate esters, but not specifically this compound. scialert.nettci-thaijo.orgresearchgate.net The environmental factors that might influence the biodegradation of this compound (e.g., temperature, pH, oxygen levels, and presence of other nutrients) remain unstudied.

Theoretical and Computational Chemistry Studies of Nonyl Nitrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic makeup and energetic landscape of nonyl nitrate (B79036). These methods are crucial for predicting molecular properties that govern its behavior.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a cornerstone of computational chemistry, determining the most stable three-dimensional arrangement of atoms in a molecule. For nonyl nitrate, these calculations aim to identify its equilibrium geometry and explore various conformers, which are different spatial arrangements of the same molecule that can interconvert through rotation around single bonds. Studies on similar nitrate esters, such as ethyl nitrate and n-propyl nitrate, utilize Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve geometry optimization repositorioinstitucional.mxresearchgate.net. These optimizations confirm that molecules exist at a stationary point on the potential energy surface, typically characterized by no imaginary vibrational frequencies, indicating a stable minimum repositorioinstitucional.mx. The analysis of bond lengths and angles derived from these optimizations provides a detailed structural fingerprint of the molecule repositorioinstitucional.mx. For this compound, the long alkyl chain would introduce flexibility, leading to multiple possible conformers, the relative energies of which are critical for understanding its physical and chemical properties shodor.org.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are extensively used to predict spectroscopic properties, which serve as vital tools for experimental characterization and validation.

Vibrational Frequencies: Calculations of vibrational frequencies, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound researchgate.netnih.gov. These predicted frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's bonds and functional groups. For instance, studies on nitrate salts have assigned specific vibrational modes to NO₂ stretching and twisting, as well as C-N and C-O stretching vibrations researchgate.net. The accuracy of these predictions is often improved by applying scaling factors to the computed harmonic frequencies to account for anharmonic effects nih.gov.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive to the electronic environment of atomic nuclei. Computational chemistry can predict these shifts for ¹H and ¹³C NMR spectra of this compound. Methods like DFT, often coupled with implicit solvation models (e.g., PCM), are employed to account for the influence of the surrounding environment on these electronic properties acs.org. These predicted shifts are invaluable for confirming the structure of synthesized this compound and for identifying it in complex mixtures.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding chemical reactivity nsps.org.ngmdpi.comsapub.org. The HOMO-LUMO energy gap and the distribution of electron density within these orbitals can predict a molecule's susceptibility to electrophilic or nucleophilic attack. For this compound, FMO analysis can reveal electron-donating or accepting capabilities and identify potential reactive sites. For example, studies on similar nitrate compounds have used FMO analysis to understand electron transfer processes and predict relative thermal stability pku.edu.cn. Reactivity indices, such as Fukui functions, can also be derived from electron density to pinpoint specific atoms most likely to participate in chemical reactions researchgate.netresearchgate.net.

Computational Modeling of Reaction Pathways and Transition States

Understanding how chemical reactions involving this compound proceed requires mapping out reaction pathways and identifying transition states. Computational methods, particularly DFT, are instrumental in this regard. By calculating the energy profile of a reaction, researchers can identify the lowest energy pathway and the highest energy point along this path, which corresponds to the transition state. This transition state geometry and its associated energy barrier are critical for determining the reaction rate and mechanism numberanalytics.commdpi.comarxiv.orgsparkle.pro.brchemrxiv.org. Techniques like the Nudged Elastic Band (NEB) method are commonly used to locate these transition states and map reaction pathways, though they can be computationally intensive arxiv.org.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in condensed phases (liquids or solids) by modeling the interactions between molecules over time. These simulations track the trajectories of atoms and molecules based on classical mechanics and interatomic potentials arxiv.orgarxiv.orgnih.govresearchgate.netacs.org. MD studies can reveal how this compound molecules interact with each other and with solvent molecules, providing information on properties such as liquid density, viscosity, and diffusion coefficients arxiv.orgarxiv.orgnih.gov. For ionic liquids containing nitrate anions, MD simulations have shown how water concentration affects the interactions between cations and anions, influencing liquid structures and intermolecular distances arxiv.orgarxiv.orgnih.gov. Such simulations can also explore solvation processes and the void space between molecules in condensed phases, contributing to a deeper understanding of the material's bulk properties researchgate.netacs.org.

Prediction of Environmental Fate Parameters using Computational Approaches

Computational methods are increasingly used to predict parameters relevant to a chemical's environmental fate, such as its persistence, transport, and degradation. These approaches can estimate properties like water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant researchgate.neteuropa.eu. For this compound, predicting these parameters computationally can offer valuable information about its potential distribution in the environment, its tendency to volatilize into the atmosphere, or its partitioning into different environmental compartments like soil and water. Models like EPISUITE, developed by the U.S. EPA, utilize fragment-based approaches to estimate such physicochemical properties for regulatory screening purposes europa.eu. These predictions are crucial for assessing the environmental impact and behavior of chemicals without extensive experimental testing researchgate.neteuropa.euepa.gov.

Research on Non Biological Applications and Functional Materials

Role as Chemical Intermediates in Organic Synthesis and Industrial Processes

Exploration in Specialty Chemical Formulations

The exploration of nonyl nitrate (B79036) in specialty chemical formulations, such as solvents or plasticizers, is not extensively documented in the provided research. However, related nonyl compounds find application in these areas. Nonylphenol and its ethoxylates, for example, are utilized as components in lubricating-oil additives, stabilizers, surfactants, and in the manufacturing of plastics and rubber nih.govchemacta.comjaychemical.com. Trimellitic esters derived from nonyl alcohols have been employed as plasticizers for polyvinyl chloride (PVC) in applications requiring resistance to high temperatures chemijournal.com. While these applications highlight the versatility of the nonyl chain in material science, direct evidence of nonyl nitrate itself serving as a solvent or a non-energetic plasticizer in non-human materials is not present in the current findings.

Investigation in Fuel Components or Lubricant Additives

This compound belongs to the alkyl nitrate class (C₇–C₉) and is recognized for its potential as a fuel additive, specifically as an ignition accelerator or cetane improver in diesel fuels epo.org. Alkyl nitrates function by releasing nitric oxide upon decomposition, which promotes faster fuel oxidation during combustion petronaxcorp.com. This mechanism shortens the ignition delay, leading to improved diesel engine performance and reduced emissions petronaxcorp.comvalvtect.cominnospec.com.

The chemical performance and stability of this compound, when compared to other alkyl nitrates, are influenced by its chain length. Longer alkyl chains, such as that in this compound, generally exhibit lower volatility and higher flash points than shorter-chain counterparts like heptyl nitrate . This characteristic can contribute to improved thermal stability and handling. While shorter-chain nitrates (C₇–C₈) are often preferred for optimal ignition delay reduction, longer chains like this compound can still offer benefits, balancing volatility with stability for fuel additive applications .

Table 1: Properties of this compound

PropertyValueSource
CAS Number20633-13-0 chemblink.com
SynonymsNitric Acid Nonyl Ester, N-Nonyl Nitrate chemblink.com
Molecular FormulaC₉H₁₉NO₃ chemblink.com
Molecular Weight189.25 g/mol chemblink.com
Density0.964 g/cm³ (calculated) chemblink.com
Boiling Point233.6 °C at 760 mmHg (calculated) chemblink.com
Flash Point76.9 °C (calculated) chemblink.com
Vapor Pressure0.0843 mmHg at 25°C lookchem.com

Table 2: Comparative Properties of Alkyl Nitrates

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Primary Use (as per source)
Heptyl NitrateC₇H₁₅NO₃~105~0.960Lubricant additive
Octyl NitrateC₈H₁₇NO₃110.20.975Cetane improver
This compoundC₉H₁₉NO₃~115~0.985Polymer stabilizer*

*Note: While source lists this compound's primary use as a polymer stabilizer, other sources epo.org indicate alkyl nitrates, including this compound, function as fuel additives and ignition accelerators.

Table 3: Benefits of Cetane Improvers in Diesel Fuel

Benefit CategorySpecific Improvements
Combustion Quality Improved ignition quality, shortened ignition delay, more complete combustion
Engine Performance Faster cold starts, reduced misfiring, shorter warm-up time, reduced engine noise
Emissions Reduction Lower emissions of HC, CO, NOx, and PM
Fuel Efficiency Reduced fuel consumption
Low-Temperature Handling Improved operability in cold weather

Typical treat rates for cetane improvers like 2-ethylhexyl nitrate range from 0.025% to 0.40% by volume innospec.com.

Research in Chemical Sensors and Detection Systems

Current research into chemical sensors primarily focuses on the detection of inorganic ions such as nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) in environmental samples like water and soil researchgate.netmdpi.commdpi.comnajah.edu. These studies often involve advanced materials like graphene-based composites or ion-selective electrodes to achieve sensitive and selective detection of these ions mdpi.commdpi.com. While the detection of inorganic nitrate is a significant area of research, the provided information does not indicate any specific applications or research involving this compound in the development or function of chemical sensors.

Compound List

this compound

Heptyl nitrate

Octyl nitrate

Nonylphenol

Nonylphenol ethoxylates

Trimellitic esters

2-Ethylhexyl nitrate

Nitric acid

Nonyl alcohol

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Strategies for Nonyl Nitrate (B79036)

The future of nonyl nitrate synthesis lies in the adoption of green chemistry principles, aiming to reduce environmental impact and improve safety and efficiency. nih.gov Research is shifting away from traditional methods that may involve harsh reagents or produce significant waste streams.

Key areas for future development include:

Catalytic Processes: The use of catalysts, particularly those that are non-toxic, renewable, and can be used in small amounts, is a cornerstone of green synthesis. nih.gov

Safer Solvents and Reagents: A major goal is to replace hazardous solvents with safer alternatives like water or ionic liquids, or to develop solvent-less reaction conditions. nih.gov For instance, an environmentally friendly route for producing nitrate esters involves the use of dinitrogen pentoxide. researchgate.net

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.govpatsnap.com

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted processes are being explored as greener sources of heating and energy for chemical synthesis, often leading to faster, cleaner, and more efficient reactions. nih.gov

One promising approach for alkyl nitrate synthesis involves a modified Appel reaction. This method can convert alcohols to alkyl nitrates using reagents like trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh3) in combination with silver nitrate (AgNO3). researchgate.net Another established method involves treating brominated alkanes with silver nitrate in acetonitrile to produce the corresponding alkyl nitrate. chemicalbook.com The development of these methods to incorporate more sustainable reagents and conditions will be a key research focus.

Table 1: Comparison of Synthetic Approaches for Alkyl Nitrates
Synthetic MethodKey ReagentsPotential Green Chemistry ImprovementReference
Reaction of Brominated AlkaneBromononane, Silver Nitrate (AgNO₃)Development of a recyclable silver source; use of a greener solvent than acetonitrile. chemicalbook.com
Modified Appel ReactionNonyl alcohol, TCCA, PPh₃, Silver Nitrate (AgNO₃)Catalytic use of reagents; minimizing phosphine-related byproducts. researchgate.net
NitrodesilylationSilylated nonyl alcohol precursor, Dinitrogen Pentoxide (N₂O₅)Considered a more environmentally friendly route. researchgate.net

Advancements in Hyphenated Analytical Techniques for Environmental Monitoring Research

Effective environmental monitoring of this compound requires highly sensitive and specific analytical methods capable of detecting trace amounts in complex matrices like water, soil, and air. ijsrtjournal.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are at the forefront of this research. asdlib.orgchemijournal.comnih.gov These techniques offer enhanced separation, simultaneous quantification, and structural identification. ijsrtjournal.comchemijournal.com

Future advancements are expected in the following areas:

Gas Chromatography-Mass Spectrometry (GC-MS): As the first hyphenated technique developed, GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. chemijournal.com Future research will focus on developing faster separation columns and more sensitive mass analyzers to improve detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can detect a wide range of compounds, from non-polar to polar species. chemijournal.com Advances in atmospheric pressure ionization techniques have significantly increased its impact on bioanalytical applications. researchgate.net For environmental monitoring, LC-MS is crucial for analyzing non-volatile degradation products of this compound. chemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information directly from the separated compounds, which is invaluable for identifying unknown metabolites or transformation products of this compound in the environment. chemijournal.comwisdomlib.org

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This emerging technique is particularly useful for analyzing the thermal decomposition products of nitrate esters. nih.gov Small molecules produced during decomposition, such as nitric oxide and formaldehyde, have highly structured and identifiable spectra in the VUV region. nih.gov

Table 2: Hyphenated Techniques for this compound Environmental Analysis
TechniquePrincipleApplication in this compound ResearchReference
GC-MSSeparates volatile compounds (GC) and identifies them by mass (MS).Quantification of this compound in air and water samples; identification of volatile degradation products. ijsrtjournal.comchemijournal.com
LC-MSSeparates compounds in a liquid phase (LC) followed by mass analysis (MS).Analysis of non-volatile transformation products and metabolites in water and soil. chemijournal.comnih.gov
LC-NMRCombines liquid chromatography separation with Nuclear Magnetic Resonance spectroscopy for structural elucidation.Unambiguous identification of unknown environmental transformation products without the need for isolation. chemijournal.comwisdomlib.org
GC-VUVCouples gas chromatography with a vacuum ultraviolet detector.Identifying and studying the thermal decomposition products of this compound. nih.gov

Integrated Experimental and Computational Approaches for Mechanistic Elucidation of Environmental Transformations

Understanding how this compound behaves and transforms in the environment is crucial for assessing its potential impact. A complete picture requires integrating experimental data with computational modeling to elucidate reaction mechanisms and degradation pathways.

One powerful example of this integrated approach is the use of Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) combined with computational analysis using time-dependent density functional theory (TDDFT). nih.gov This combination allows for the experimental identification of thermal decomposition products of nitrate esters while TDDFT can be used to investigate the excited states and vibronic transitions of these products, confirming their identity. nih.gov

Studies on analogous compounds, such as 4-n-nonylphenol, demonstrate how the mechanisms of environmental degradation can be investigated. Research has shown that the biodegradation of 4-n-nonylphenol under nitrate-reducing conditions likely starts with the degradation of the linear alkyl chain. nih.gov Such studies, which may involve enrichment cultures and analysis of microbial populations, provide a blueprint for investigating the biodegradation of this compound. nih.gov While some studies have observed the degradation of nonylphenol under various conditions, the rates can vary significantly, with half-lives ranging from a few days to nearly one hundred days. nih.gov Future research on this compound will likely employ similar integrated strategies to determine its persistence, degradation pathways (both biotic and abiotic), and the identity of its intermediate and final transformation products.

Exploration of Unconventional Non-Biological Applications and Advanced Materials Science

While alkyl nitrates and the related alkyl nitrites have historical applications as vasodilators and chemical reagents, future research is likely to explore their potential in advanced materials science. wikipedia.orgeurekaselect.com The chemical properties of the nitrate ester group suggest possibilities beyond its traditional roles.

A promising area of exploration is in the field of energetic materials. For example, research on ammonium nitrate has shown that cocrystallization with other molecules, such as glycine, can create new energetic materials with improved properties. nii.ac.jprsc.org This technique addresses drawbacks of ammonium nitrate like hygroscopicity and phase transitions. nii.ac.jprsc.org The incorporation of a long alkyl chain, as in this compound, could be explored to create novel energetic plasticizers or components in composite materials. The nonyl group could impart desirable physical properties, such as solubility and plasticity, to a material while the nitrate group provides the energetic functionality.

Further research could investigate the incorporation of this compound into polymer matrices or as a component in the synthesis of new materials where its specific combination of a long hydrocarbon tail and a polar, reactive head group can be exploited.

Application of Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and environmental research, with significant potential for application to the study of this compound. rjptonline.org

Reaction Prediction and Synthesis Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested syntheses. friedler.net For this compound, ML models could predict reaction yields, identify optimal reaction conditions (temperature, pressure, catalysts), and even suggest novel, more sustainable synthetic pathways. rjptonline.orgrsc.org By mining data from both successful and failed reactions, these models can uncover complex patterns that govern reaction success, outperforming traditional human-led strategies. friedler.net

Environmental Modeling: AI and ML are powerful tools for modeling the fate and transport of chemicals in the environment. eawag.ch Researchers are using ML models to predict nitrate concentrations in groundwater and aquatic systems based on a wide range of environmental parameters, including land use, climate, soil type, and geology. eawag.chnih.govfrontiersin.org These models can identify hotspots of contamination and fill in gaps where measurement data is unavailable. eawag.ch For this compound, a similar approach could be used to:

Predict its environmental distribution and concentration.

Model its degradation and transformation under various environmental conditions. uwa.edu.au

Assess the risk of contamination in specific ecosystems. cam.ac.uk

Long short-term memory (LSTM) models, a type of neural network, are particularly well-suited for analyzing time-series data and have been used to investigate the factors influencing nitrate concentration dynamics in rivers and aquifers. mdpi.com Such models could be adapted to predict this compound levels and understand their long-term behavior in the environment.

Table 3: Compound Names Mentioned
Compound Name
4-n-nonylphenol
Acetonitrile
Ammonium nitrate
Dinitrogen pentoxide
Formaldehyde
Glycine
Nitric oxide
This compound
Silver nitrate
Trichloroisocyanuric acid
Triphenylphosphine

Q & A

Basic: What are the validated analytical methods for detecting and quantifying nonyl nitrate in environmental or biological matrices?

Answer:
this compound (RONO₂) can be analyzed using:

  • Ion Chromatography with Conductivity Detection (IC/CD): Suitable for aqueous samples (e.g., drinking water) with high recovery rates (83–113%) .
  • Voltammetry with a Static Mercury Drop Electrode: Effective for soil samples, with a detection limit of 20 µg/L for nitrate derivatives .
  • UV-Vis Spectrophotometry: Requires diazotization and coupling reactions to form detectable dyes (λ = 540 nm) .
    Critical Considerations:
  • Validate methods using spike-and-recovery experiments to address matrix effects.
  • Standardize signal normalization to eliminate non-biological variability .

Basic: How can researchers ensure the stability of this compound during storage and experimental administration?

Answer:

  • Storage Conditions: Store in inert atmospheres (e.g., argon) at ≤ –20°C to prevent hydrolysis or thermal degradation. Avoid light exposure using amber vials .
  • Administration Protocols: Use freshly prepared solutions in anhydrous solvents (e.g., acetonitrile) for in vitro studies. For in vivo dosing, verify chemical stability in vehicle matrices (e.g., corn oil) via periodic HPLC analysis .

Basic: What are the key steps in synthesizing this compound with high regioselectivity and purity?

Answer:

  • Nitration Reaction: React nonanol with a nitrating agent (e.g., acetyl nitrate) under controlled temperatures (0–5°C) to minimize byproducts like nitrosonium ions .
  • Purification: Isolate this compound via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Characterization: Confirm structure using FT-IR (NO₂ stretch at ~1,630 cm⁻¹) and ¹H NMR (δ 4.3–4.5 ppm for –ONO₂ protons) .

Advanced: How can mechanistic studies elucidate the dual reactivity of this compound as a nitrating and acylating agent?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled nitric acid to track nitro group transfer in reactions, analyzed via LC-MS/MS .
  • Kinetic Studies: Compare reaction rates under varying pH and solvent polarity to distinguish nitration (electrophilic) vs. acetylation (nucleophilic) pathways .
  • Computational Modeling: Apply DFT calculations to map transition states and identify regioselectivity drivers (e.g., steric effects in nonyl chain) .

Advanced: How should researchers address contradictions in toxicity data across studies on this compound?

Answer:

  • Study Design Audit: Evaluate sample size adequacy, control group inclusion, and dose-response consistency (e.g., check for non-linear kinetics at high doses) .
  • Data Harmonization: Re-analyze raw datasets using standardized metrics (e.g., BMDL for threshold effects) and cross-validate with alternative methods (e.g., in vitro vs. in vivo endpoints) .
  • Confounder Analysis: Adjust for variables like coexposure to nitrite or pH-dependent nitrate reductase activity in biological systems .

Advanced: What advanced techniques optimize this compound synthesis for industrial research applications while minimizing hazards?

Answer:

  • Microreactor Technology: Enhances safety and yield by enabling precise control of exothermic nitration reactions .
  • Real-Time Monitoring: Use inline FT-IR or Raman spectroscopy to detect intermediates (e.g., nitronium ions) and adjust reaction parameters dynamically .
  • Green Chemistry Approaches: Replace traditional nitrating agents with biocatalysts (e.g., nitrate reductases) to reduce waste generation .

Advanced: How can this compound’s environmental persistence be modeled in complex ecosystems?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identify degradation products (e.g., nonyl alcohol, nitric oxide) in soil/water matrices .
  • Fugacity Modeling: Predict partitioning coefficients (air/water/soil) using physicochemical properties (log Kow = 4.2, vapor pressure = 0.03 mmHg) .
  • Microcosm Studies: Simulate microbial degradation under aerobic/anaerobic conditions with isotopic tracers (e.g., ¹³C-labeled this compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.